N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0813519
InChI: InChI=1S/C24H23N3O2/c28-24(18-29-20-11-5-2-6-12-20)25-16-15-23-26-21-13-7-8-14-22(21)27(23)17-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,25,28)
SMILES: C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)COC4=CC=CC=C4
Molecular Formula: C24H23N3O2
Molecular Weight: 385.5 g/mol

N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide

CAS No.:

Cat. No.: VC0813519

Molecular Formula: C24H23N3O2

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide -

Specification

Molecular Formula C24H23N3O2
Molecular Weight 385.5 g/mol
IUPAC Name N-[2-(1-benzylbenzimidazol-2-yl)ethyl]-2-phenoxyacetamide
Standard InChI InChI=1S/C24H23N3O2/c28-24(18-29-20-11-5-2-6-12-20)25-16-15-23-26-21-13-7-8-14-22(21)27(23)17-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,25,28)
Standard InChI Key MNNZLWWMAYKGPC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)COC4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)COC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator